N-(4-methoxybutyl)cyclooctanamine

Description

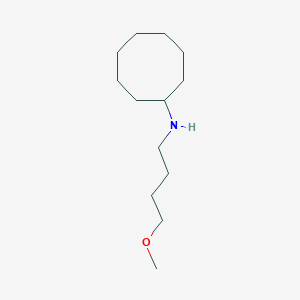

N-(4-Methoxybutyl)cyclooctanamine is an organic compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol . Structurally, it features a cyclooctane ring (an eight-membered cycloalkane) attached to an amine group, which is further substituted with a 4-methoxybutyl chain.

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(4-methoxybutyl)cyclooctanamine |

InChI |

InChI=1S/C13H27NO/c1-15-12-8-7-11-14-13-9-5-3-2-4-6-10-13/h13-14H,2-12H2,1H3 |

InChI Key |

ANIZPQZXLMXJFA-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCNC1CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybutyl)cyclooctanamine typically involves the reaction of cyclooctanamine with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically obtained through crystallization or other purification methods.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybutyl)cyclooctanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxybutyl)cyclooctanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on cellular processes. It may serve as a model compound for investigating the interactions of amines with biological targets.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties and as a precursor for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)cyclooctanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxybutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclooctanamine moiety can interact with amine receptors, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Cyclopentane derivatives (e.g., N-(4-Methoxybutyl)-2-methylcyclopentan-1-amine) exhibit higher rigidity, which may favor selectivity in receptor interactions .

Substituent Effects :

- The 4-methoxybutyl chain enhances lipophilicity and may facilitate blood-brain barrier penetration, a critical factor for neuroactive compounds .

- Allyl-substituted analogs (e.g., N-(prop-2-en-1-yl)cyclooctanamine) prioritize chemical reactivity over target specificity, making them versatile intermediates in synthesis .

Functional Group Variations

Table 2: Functional Group Influence on Bioactivity

Key Insights:

- Methoxy Group: The methoxy substituent in this compound may engage in hydrogen bonding or dipole interactions with biological targets, a feature absent in non-methoxy analogs like cyclooctylamine .

- Aromatic vs. Aliphatic Chains : Compounds with aromatic groups (e.g., indole derivatives) exhibit higher binding affinities to proteins but may suffer from reduced metabolic stability compared to aliphatic chains .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Compound Name | Calculated LogP* | Water Solubility (mg/mL) | Predicted pKa |

|---|---|---|---|

| This compound | 2.8 | ~1.2 | 9.8 |

| N-(Prop-2-en-1-yl)cyclooctanamine | 3.1 | ~0.8 | 10.2 |

| Cyclooctylamine | 2.3 | ~2.5 | 10.5 |

*LogP values estimated using fragment-based methods.

Analysis:

- Higher pKa values suggest stronger basicity, which could influence protonation states under physiological conditions .

Biological Activity

N-(4-Methoxybutyl)cyclooctanamine is a synthetic organic compound with the molecular formula . This compound is of significant interest in biological research due to its potential therapeutic applications and unique structural characteristics. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclooctanamine core with a methoxybutyl substituent. The structural uniqueness may contribute to its interaction with biological targets, which can lead to various pharmacological effects.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens .

- Antitumor Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against several cancer cell lines, revealing significant cytotoxicity .

- Neuroprotective Effects : There are indications that cyclooctanamine derivatives may interact with neurotransmitter systems, suggesting potential neuroprotective properties .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It could modulate receptor activity, influencing neurotransmission and cellular signaling pathways.

- Induction of Apoptosis : Some studies suggest that related compounds induce apoptosis in cancer cells by activating mitochondrial pathways .

Antitumor Activity

A study examining similar compounds showed significant antitumor effects against various human cancer cell lines. For instance:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

These results indicate that this compound or its derivatives could be effective in targeting tumors .

Antimicrobial Studies

In vitro studies have demonstrated the antimicrobial efficacy of related compounds against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Current data on the toxicity profile of this compound is limited but should be a focus for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.